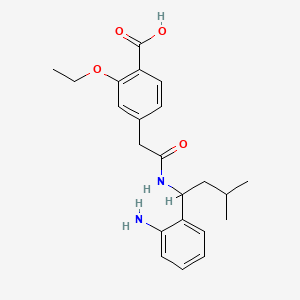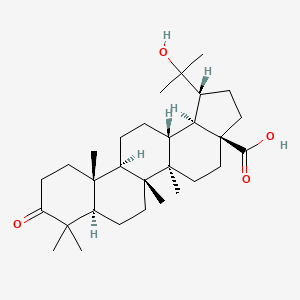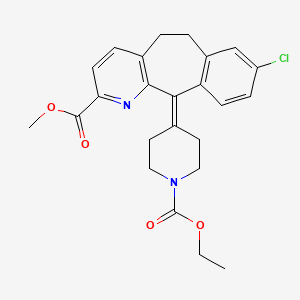
2-Methoxycarbonyl Loratadine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methoxycarbonyl Loratadine is an intermediate in the synthesis of 2-Hydroxymethyl Loratadine . It has a molecular weight of 440.92 and a molecular formula of C24H25ClN2O4 .
Synthesis Analysis
This compound is an intermediate in the synthesis of 2-Hydroxymethyl Loratadine . The synthesis of Loratadine, a second-generation antihistamine, has been studied extensively .Molecular Structure Analysis
The molecular formula of this compound is C24H25ClN2O4 . The crystal structure of a related compound, Loratadine, has been determined using a combination of low-resolution 3D electron diffraction data and density functional theory .Chemical Reactions Analysis
The reactive properties of Loratadine, a related compound, have been investigated using both density functional theory (DFT) calculations and molecular dynamics (MD) simulations . According to bond dissociation energies (BDE), the oxidation is likely to occur in the piperidine and cycloheptane rings .Physical And Chemical Properties Analysis
Loratadine, a related compound, has high permeability but low solubility under physiological conditions . Efforts have been made to increase the solubility of Loratadine for bioavailability enhancement .科学的研究の応用
Inhibition of Histamine Release : Loratadine, including its derivatives, exhibits the ability to modulate histamine release from human basophils, which is crucial in allergic responses. This action is seen as both H1 receptor blocking activity and independent histamine release inhibition (Miadonna et al., 1994).
Pregnancy Safety : A study on loratadine exposure during pregnancy showed no significant increase in the risk of major anomalies, suggesting its safety in gestational use (Diav-Citrin et al., 2003).
Calcium Ion Modulation : Loratadine influences cytosolic calcium ion levels and leukotriene release in cells, suggesting a novel mechanism of action independent of its anti-histamine activity. This could be significant in treating allergic reactions and understanding calcium homeostasis (Letari et al., 1994).
Effect on Asthma : Loratadine's effect on the airway and skin responses to histamine and allergens in asthmatic subjects has been studied, showing it to be a potent and selective H1 antagonist (Town & Holgate, 1990).
Pharmacokinetic Studies : The pharmacokinetics and therapeutic drug monitoring of Loratadine in children have been assessed, crucial for its effective application in pediatric allergic conditions (Li et al., 2020).
Anti-Inflammatory Properties : Loratadine has been found to exhibit anti-inflammatory activity, inhibiting the release of preformed and de novo synthesized mediators from human cells. This indicates its broader potential beyond allergy treatment (Genovese et al., 1997).
Biotransformation by Fungi : Fungal resources have been screened for their ability to biotransform Loratadine into active metabolites, which is important for developing more potent derivatives (Keerthana & Vidyavathi, 2018).
Cardiac Effects : The effects of Loratadine on human cardiac Kv1.5 channels have been studied, providing insights into its potential cardiac implications (Crumb, 1999).
Antiallergic Activity : Loratadine's antiallergic activity, including its ability to inhibit bronchospasm and allergic reactions in animal models, has been demonstrated, underlining its efficacy in treating allergies (Kreutner et al., 1987).
Drug Interactions and Liver Microsomal Cytochrome P450 : Loratadine's influence on liver microsomal cytochrome P450 in rats and mice has been evaluated, which is crucial for understanding its metabolic interactions and effects on liver function (Parkinson et al., 1992).
Pharmaceutical Analysis : Spectrophotometric and FIA methods for determining Loratadine in pharmaceutical formulations have been developed, which are essential for quality control and drug development (Qassim, 2013).
作用機序
将来の方向性
特性
IUPAC Name |
methyl 13-chloro-2-(1-ethoxycarbonylpiperidin-4-ylidene)-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene-5-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25ClN2O4/c1-3-31-24(29)27-12-10-15(11-13-27)21-19-8-7-18(25)14-17(19)5-4-16-6-9-20(23(28)30-2)26-22(16)21/h6-9,14H,3-5,10-13H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCAINJLOQVFTKT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(=C2C3=C(CCC4=C2N=C(C=C4)C(=O)OC)C=C(C=C3)Cl)CC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25ClN2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50652634 |
Source


|
| Record name | Methyl 8-chloro-11-[1-(ethoxycarbonyl)piperidin-4-ylidene]-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50652634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
440.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
860010-37-3 |
Source


|
| Record name | Methyl 8-chloro-11-[1-(ethoxycarbonyl)piperidin-4-ylidene]-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50652634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

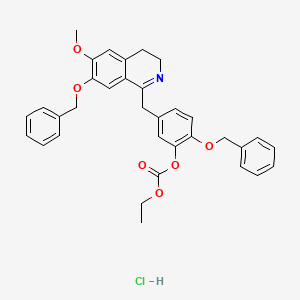

![2-[4-(Benzyloxy)-3-hydroxyphenyl]-N-{2-[4-(benzyloxy)-3-methoxyphenyl]ethyl}acetamide](/img/structure/B563807.png)

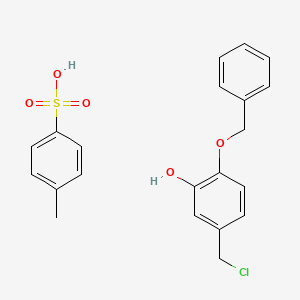

![Benzaldehyde, 3-[[(4-methylphenyl)sulfonyl]oxy]-4-(phenylmethoxy)-](/img/structure/B563812.png)
